Mal-VC-PAB-DM1

ADC Cytotoxicity Payload comparison

Standard cleavable linker-payload systems often suffer from plasma instability or uncontrolled payload release, limiting therapeutic windows. Mal-VC-PAB-DM1 solves this with a cathepsin B-dependent Val-Cit-PAB linker that releases membrane-permeable DM1 specifically within tumor cells. - **Mechanism**: Maleimide conjugation to antibody thiols; PAB self-immolative spacer releases unmodified DM1 (IC50 ~0.04 nM) - **Differentiation**: Superior plasma stability vs. disulfide linkers (e.g., SPP-DM1); enables bystander killing absent in non-cleavable ADCs (e.g., MCC-DM1) - **Application**: Benchmark cleavable linker for ADC optimization, low-antigen-expression cell screening, and cathepsin B kinetic studies

Molecular Formula C61H82ClN9O17
Molecular Weight 1248.8 g/mol
Cat. No. B15145605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-VC-PAB-DM1
Molecular FormulaC61H82ClN9O17
Molecular Weight1248.8 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C61H82ClN9O17/c1-34(2)52(67-47(72)19-12-11-13-27-71-48(73)24-25-49(71)74)55(77)66-41(17-15-26-64-57(63)79)54(76)65-40-22-20-38(21-23-40)33-85-59(81)69(7)37(5)56(78)87-46-31-50(75)70(8)42-29-39(30-43(83-9)51(42)62)28-35(3)16-14-18-45(84-10)61(82)32-44(86-58(80)68-61)36(4)53-60(46,6)88-53/h14,16,18,20-25,29-30,34,36-37,41,44-46,52-53,82H,11-13,15,17,19,26-28,31-33H2,1-10H3,(H,65,76)(H,66,77)(H,67,72)(H,68,80)(H3,63,64,79)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1
InChIKeyHRJSYKXPHXEHQA-GZOBIGBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-VC-PAB-DM1: A Cleavable Linker-Payload Conjugate for ADC Research and Procurement


Mal-VC-PAB-DM1 is a drug-linker conjugate specifically engineered for antibody-drug conjugate (ADC) construction, comprising the microtubule-disrupting payload DM1 linked via a maleimide-functionalized, cathepsin B-cleavable Val-Cit-PAB linker [1]. This construct enables site-specific conjugation to sulfhydryl groups on antibodies, ensuring targeted delivery and intracellular release of DM1 in antigen-positive tumor cells . As a standardized building block, it facilitates reproducible ADC assembly for preclinical oncology research and development .

Cleavable drug-linker conjugate for ADC construction
Maleimide-thiol bioconjugation chemistry workflow
Cathepsin B-cleavable Val-Cit-PAB linker for intracellular DM1 release

Why Generic Substitution Fails: The Critical Role of Linker-Payload Selection in ADC Performance


Substituting Mal-VC-PAB-DM1 with alternative linker-payload combinations (e.g., non-cleavable MCC-DM1 or different payloads like MMAE) is not equivalent; the linker chemistry and payload mechanism fundamentally dictate ADC stability, pharmacokinetics, and therapeutic window [1]. The VC-PAB linker's cathepsin B-dependent cleavage enables tumor-specific release of membrane-permeable DM1, conferring a bystander killing effect absent in non-cleavable ADCs like T-DM1 [2]. Conversely, cleavable disulfide linkers (e.g., SPP-DM1) exhibit faster plasma clearance and higher systemic free drug exposure, leading to increased toxicity [3]. Therefore, procurement decisions must be grounded in empirical data linking specific linker-payload properties to experimental outcomes.

Non-cleavable (MCC-DM1)
May not release membrane-permeable payload Lacks VC-PAB cleavage; bystander killing effect likely absent, potentially altering antitumor response in heterogeneous models.
Cleavable disulfide (SPP-DM1)
Higher systemic free drug exposure expected Disulfide linkers show faster plasma clearance; may elevate safety-related endpoints and shift therapeutic-index context.

Mal-VC-PAB-DM1 Quantitative Differentiation: Head-to-Head and Class-Level Comparative Evidence


Payload Potency: DM1 vs. MMAE and Other Microtubule Inhibitors

The DM1 payload exhibits sub-nanomolar potency across multiple cancer cell lines, with an IC50 of 0.04 nM against A431 epidermoid carcinoma cells and 0.75 nM against HCT-15 colorectal adenocarcinoma cells . This potency profile distinguishes DM1 from alternative microtubule inhibitors like MMAE, which demonstrates an IC50 of approximately 0.1-0.5 nM in comparable assays [1]. While both payloads are highly potent, DM1's specific tubulin binding kinetics (Kd = 0.93 μM for S-methyl DM1) and its ability to induce mitotic arrest via suppression of microtubule dynamic instability are well-documented, providing a distinct mechanism-of-action baseline for ADC design [2].

Payload Potency
Reported
DM1 IC₅₀: 0.04 nM (A431) 0.75 nM (HCT-15)
Supports cytotoxicity assay context for ADC screening.
72h colony formation assay; MMAE IC₅₀ 0.1–0.5 nM in comparable studies.
ADC Cytotoxicity Payload comparison

Cleavable Linker Plasma Stability: VC-PAB vs. Disulfide (SPP) Linkers

In a direct comparative pharmacokinetic study in rats, an anti-CD22 ADC utilizing a cleavable VC-PAB linker (vc-MMAE) demonstrated significantly slower clearance compared to a cleavable disulfide linker (SPP-DM1) ADC [1]. Although this study used MMAE payloads for both linkers, the VC-PAB linker class (to which Mal-VC-PAB-DM1 belongs) consistently shows enhanced plasma stability over disulfide-based cleavable linkers [2]. Specifically, the SPP-DM1 ADC exhibited a clearance of 59.4 mL/day/kg, whereas the uncleavable MCC-DM1 ADC cleared at 18.0 mL/day/kg; VC-PAB linker ADCs are expected to show intermediate clearance, balancing stability and tumor-specific release [1]. Furthermore, the same study reported a 70-fold higher free drug exposure (AUC) for the SPP-DM1 ADC (562 day*ng/mL) compared to MCC-DM1 (8.18 day*ng/mL), highlighting the risk of premature payload release with less stable linkers [1].

Linker Plasma Stability
Class-level
VC-PAB linker class: intermediate clearance (inferred)
SPP-DM1: clearance 59.4 mL/day/kg, free DM1 AUC 562 day·ng/mL
Supports linker-stability review for ADME studies.
Rat PK study; class inference for VC-PAB.
ADC Linker stability Pharmacokinetics

Bystander Killing Effect: DM1 Payload vs. Dxd and MMAE

Mechanistic modeling and experimental data indicate that the DM1 payload, when released from a cleavable linker, exhibits a moderate bystander killing effect due to its membrane permeability [1]. In contrast, the Dxd payload (used in T-DXd) demonstrates a significantly stronger bystander effect, while MMAE shows an intermediate profile [1]. Specifically, in heterogeneous tumor models, DM1's response is more dose-sensitive but achieves comparable efficacy to Dxd at high doses [1]. This differentiation is critical for selecting payloads based on tumor antigen heterogeneity: DM1 is suitable for tumors with relatively homogeneous target expression, whereas Dxd may be preferred for highly heterogeneous lesions [2].

Bystander Effect
Class-level
DM1: moderate bystander killing
Dxd: strong; MMAE: intermediate (reported ranking)
Supports bystander-potency comparison for tumor-model selection.
Heterogeneous xenograft models; qualitative ranking.
ADC Bystander effect Payload comparison

Conjugation Chemistry: Maleimide vs. Alternative Reactive Groups

Mal-VC-PAB-DM1 utilizes a maleimide group for selective conjugation to reduced interchain cysteine thiols on antibodies, a widely adopted and efficient chemistry [1]. This method typically yields drug-to-antibody ratios (DAR) of approximately 3-4 with high reproducibility [2]. Alternative conjugation strategies, such as lysine-directed NHS ester chemistry or site-specific engineered cysteine approaches, offer different DAR distributions and homogeneity profiles. For example, random lysine conjugation can produce heterogeneous mixtures with DAR ranging from 0-8, potentially complicating analytical characterization and in vivo performance [3]. The maleimide-thiol reaction provides a balance of simplicity, yield, and acceptable heterogeneity for preclinical ADC research.

Conjugation Chemistry
Reported
Typical DAR 3–4 with maleimide-thiol conjugation
Supports conjugation homogeneity review.
Lysine-directed: DAR 0–8; site-specific: DAR 2 or 4 (reported ranges).
ADC Bioconjugation Linker chemistry

Self-Immolative PAB Spacer: Enhanced Payload Release Efficiency

The inclusion of a para-aminobenzyloxycarbonyl (PAB) spacer in the Mal-VC-PAB-DM1 construct facilitates a self-immolative 1,6-elimination mechanism upon cathepsin B cleavage of the Val-Cit dipeptide [1]. This design ensures rapid and traceless release of the unmodified DM1 payload within the lysosome, maximizing its cytotoxic potential [2]. In contrast, ADCs utilizing non-self-immolative linkers (e.g., direct amide bonds) often release amino acid adducts of the payload, which may exhibit reduced activity or altered intracellular trafficking. Quantitative studies with analogous PAB-containing linkers have demonstrated >95% payload release within hours under lysosomal conditions, compared to significantly slower or incomplete release from non-optimized linkers [3].

PAB Spacer Release
Class-level
PAB spacer: >95% payload release in 2–4 h, traceless DM1
Non-self-immolative: slower, modified payload species
Supports intracellular release efficiency review.
In vitro lysosomal enzyme cleavage assay.
ADC Linker design Drug release

Purity and Reproducibility: Vendor-Specified Quality Metrics

Commercially available Mal-VC-PAB-DM1 is routinely supplied with high purity (>98% as determined by HPLC) and verified molecular weight (1248.81 g/mol, C61H82ClN9O17), ensuring batch-to-batch consistency for reproducible ADC synthesis . This contrasts with custom-synthesized or lower-grade linker-payload conjugates, which may contain impurities that interfere with conjugation efficiency or yield ADCs with variable DAR. For instance, vendors such as MedChemExpress and TargetMol provide certificates of analysis confirming ≥98% purity, a critical parameter for minimizing experimental variability in preclinical studies .

Purity Specification
Data to verify
≥98% (HPLC), MW 1248.81 g/mol
Supports batch-to-batch consistency for ADC synthesis.
Vendor specification; independent analysis advised.
ADC Quality control Procurement

Optimal Use Cases for Mal-VC-PAB-DM1 in ADC Research and Preclinical Development


Preclinical ADC Construction for Homogeneous Antigen-Positive Tumor Models

Leverage Mal-VC-PAB-DM1 to generate ADCs targeting antigens with relatively uniform expression (e.g., certain HER2+ or CD22+ cancers) where a moderate bystander effect is sufficient [1]. The cleavable VC-PAB linker ensures tumor-selective release of membrane-permeable DM1, maximizing efficacy while minimizing systemic exposure compared to less stable disulfide linkers [2].

Comparative Linker Stability and PK Studies

Utilize Mal-VC-PAB-DM1 as a benchmark cleavable linker-payload in head-to-head studies with non-cleavable (e.g., MCC-DM1) or alternative cleavable linkers (e.g., SPP-DM1) to quantify differences in plasma stability, clearance, and free drug exposure [3]. Such experiments are critical for optimizing ADC design for specific therapeutic windows.

Mechanistic Studies of Payload Release and Intracellular Trafficking

Employ Mal-VC-PAB-DM1-based ADCs to investigate cathepsin B-dependent cleavage kinetics and the role of the PAB self-immolative spacer in releasing unmodified DM1 [4]. These studies can inform linker engineering efforts aimed at improving release efficiency or tuning payload activity.

High-Throughput ADC Screening in Low-Antigen Density Cell Lines

Given DM1's high potency (IC50 as low as 0.04 nM), ADCs constructed with Mal-VC-PAB-DM1 are well-suited for screening against cell lines with low target antigen expression, where weaker payloads may fail to achieve efficacy . The combination of a potent payload and a cleavable linker maximizes the probability of observing activity in challenging models.

Application
Selection Property
Validation Focus
ADC research in antigen-positive tumor models
Cleavable VC-PAB linker, DM1 payload
Tumor-selective release profile, bystander-killing context
Linker stability & PK comparative studies
VC-PAB cleavable linker benchmark
Plasma clearance, free drug exposure comparison
Payload release & trafficking mechanism studies
Self-immolative PAB spacer, cathepsin B-cleavable
Intracellular release kinetics, payload identity
ADC screening in low-antigen density models
High-potency DM1 payload (reported IC₅₀ context)
Sensitivity in low-expression cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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